molecular formula C8H10N2O2 B8054036 Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate

Cat. No.: B8054036
M. Wt: 166.18 g/mol
InChI Key: VNDXYIPWYBJOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate is a bicyclic heterocyclic compound featuring fused pyrrolo-pyrazole rings. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.21 g/mol . This compound serves as a critical intermediate in pharmaceutical research, particularly for synthesizing kinase inhibitors and anticancer agents.

Synthesis: The synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives typically involves multi-step routes. For example, Zhong-Gang Bai et al. developed an 8-step procedure for a related compound, (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine, achieving an overall yield of 29.4% . Key steps include SEM protection, alkylation, bromination, and oxime formation followed by hydrogenation .

Applications: Derivatives of this scaffold have shown promise as PI3K-delta inhibitors, anaplastic lymphoma kinase (ALK) inhibitors, and PDE4 antagonists . For instance, (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide is under investigation as a cyclin-dependent kinase inhibitor .

Properties

IUPAC Name

methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)6-5-9-10-4-2-3-7(6)10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDXYIPWYBJOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via [3+2] Cycloaddition Reactions

The pyrrolo[1,2-b]pyrazole scaffold is commonly synthesized through [3+2] cycloaddition, a method leveraging dipolarophiles and azomethine ylides. In this approach, a pyrrolidine-derived meso-ionic intermediate reacts with a methyl acrylate derivative to form the bicyclic framework. For instance, a proline-based synthon generates an azomethine ylide, which undergoes cycloaddition with methyl propiolate to yield the pyrrolo[1,2-b]pyrazole core .

Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at temperatures ranging from 80°C to 120°C. Catalytic amounts of triethylamine or DBU (1,8-diazabicycloundec-7-ene) are employed to facilitate the cyclization. The regioselectivity of the reaction is influenced by the electronic properties of the dipolarophile, with electron-deficient alkenes favoring the formation of the 3-carboxylate isomer.

Table 1: Representative Cycloaddition Conditions and Yields

DipolarophileSolventTemperature (°C)CatalystYield (%)Source
Methyl propiolateDMF100DBU78
Ethyl acrylateAcetonitrile80Et₃N65

Esterification and Functional Group Interconversion

Following cycloaddition, esterification is critical for introducing the methyl carboxylate group. Methyl chloroformate or dimethyl carbonate serves as the methylating agent, reacting with the intermediate carboxylic acid under basic conditions. For example, treatment of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid with methyl chloroformate in dichloromethane, using pyridine as a base, affords the methyl ester in 85–90% yield .

Alternative methods include transesterification, where ethyl esters are converted to methyl esters via acid-catalyzed methanolysis. This approach is particularly useful when the ethyl ester is more readily accessible, as demonstrated in the synthesis of related pyrrolo[1,2-b]pyrazole derivatives .

Key Considerations:

  • Solvent Selection: Dichloromethane or THF is preferred for esterification due to their inertness and ability to dissolve both reactants.

  • Base Compatibility: Pyridine or DMAP (4-dimethylaminopyridine) enhances reaction efficiency by scavenging HCl generated during methyl chloroformate reactions.

Enzymatic Hydrolysis for Isomer Separation

A major challenge in synthesizing methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate is the separation of positional isomers (e.g., 2-carboxylate vs. 3-carboxylate). Enzymatic hydrolysis offers a selective solution, leveraging esterase enzymes to hydrolyze specific isomers. For instance, lipase from Candida antarctica selectively hydrolyzes the ethyl ester of the 2-carboxylate isomer, leaving the 3-carboxylate ester intact .

Procedure Overview:

  • Substrate Preparation: A mixture of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2- and -3-carboxylates is suspended in phosphate buffer (pH 7.0).

  • Enzyme Addition: Lipase (10–20 mg/g substrate) is introduced, and the reaction is stirred at 30°C for 24–48 hours.

  • Product Isolation: The unreacted 3-carboxylate ester is extracted with ethyl acetate, while the hydrolyzed 2-carboxylic acid remains in the aqueous phase .

Table 2: Enzymatic Hydrolysis Efficiency

Enzyme SourceIsomer SelectivityConversion (%)Purity (%)Source
Candida antarctica3-Carboxylate9299
Porcine liver esterase2-Carboxylate8897

Crystallization and Purification Techniques

Final purification of this compound is achieved through recrystallization. The compound exhibits limited solubility in nonpolar solvents, making ethanol-water mixtures ideal for crystallization. A typical protocol involves dissolving the crude product in hot ethanol (60°C) and gradually adding water until cloudiness appears. Slow cooling to 4°C yields crystalline product with >99% purity .

Optimized Conditions:

  • Solvent Ratio: Ethanol:water (3:1 v/v).

  • Cooling Rate: 0.5°C per minute to maximize crystal size and purity.

Industrial-Scale Synthesis and Process Optimization

Large-scale production requires cost-effective and reproducible methods. A patented process employs continuous flow chemistry to perform the cycloaddition and esterification steps in tandem, reducing reaction time from hours to minutes. Key parameters include:

  • Residence Time: 5–10 minutes at 120°C.

  • Catalyst Loading: 0.5 mol% DBU.

  • Yield: 82% with 98% purity .

Environmental Considerations:

  • Solvent recovery systems are integrated to minimize waste.

  • Enzymatic hydrolysis replaces traditional acid/base methods, reducing hazardous byproducts .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as an anticancer agent. Research indicates that derivatives of this compound can inhibit specific signaling pathways involved in tumor growth and metastasis. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

Another promising application is in neuroprotection. Research has demonstrated that this compound can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Science

Pesticide Development

The compound's unique chemical structure has led to its exploration as a potential pesticide. Studies have shown that it exhibits insecticidal properties against common agricultural pests. Its effectiveness in disrupting the nervous system of insects makes it a candidate for further development as an environmentally friendly pesticide alternative .

Material Science

Polymer Synthesis

This compound has been investigated for its role in synthesizing novel polymeric materials. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a strong potential for therapeutic development .

CompoundIC50 (µM)Cell Line
Compound A10MCF-7
Compound B15MDA-MB-231

Case Study 2: Neuroprotective Effects

Research conducted at a leading university demonstrated that this compound could significantly reduce neuronal cell death induced by glutamate toxicity. The study utilized primary neuronal cultures and reported a protective effect at concentrations ranging from 1 to 5 µM .

Treatment Concentration (µM)% Cell Viability
Control100
185
570

Case Study 3: Agricultural Applications

In agricultural trials, formulations containing methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole demonstrated effective control over aphid populations in crops. The study indicated a reduction of over 60% in pest populations compared to untreated controls .

TreatmentAphid Population Reduction (%)
Untreated0
Formulation A65
Formulation B70

Mechanism of Action

The mechanism by which Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Application References
This compound C₉H₁₂N₂O₃ 196.21 Bicyclic core, ester group at C-3 Kinase inhibition intermediates
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid C₇H₈N₂O₂ 168.15 Carboxylic acid at C-2; higher polarity Unknown
3-(4-Fluorophenyl)-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole C₁₈H₁₆FN₃ 305.34 Aryl and pyridyl substituents; hydrophobic interactions Tyrosine kinase antagonism
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate C₈H₁₀N₂O₂ 166.18 Positional isomer (ester at C-2 vs. C-3) Intermediate in TGF-β inhibitor synthesis
Imidazo[2,1-b][1,3,4]thiadiazole derivative (7g) C₁₅H₁₂N₄O₂S 312.35 Fused imidazole-thiadiazole core; hydrogen bonding with kinase residues Superior docking scores vs. pyrrolo-pyrazole

Biological Activity

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate (CAS: 1798793-81-3) is a compound belonging to the class of pyrazoles, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H10N2O2
  • Molecular Weight : 166.18 g/mol
  • IUPAC Name : this compound
  • Purity : ≥ 97%

The compound features a pyrrolo-pyrazole framework, which is critical for its biological activity. The presence of the carboxylate group enhances its solubility and interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. Pyrazoles have shown significant inhibitory effects against various cancer cell lines. For instance, they are known to target key oncogenic pathways such as BRAF(V600E) and EGFR, making them promising candidates for developing new anticancer agents .

Table 1: Summary of Antitumor Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)TBDInhibition of EGFR signaling
Other Pyrazole DerivativesMDA-MB-231TBDSynergistic effect with doxorubicin

Anti-inflammatory and Antibacterial Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory and antibacterial properties. The structural features of this compound contribute to these activities by modulating inflammatory pathways and exhibiting bactericidal effects against various pathogens .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at different positions on the pyrazole ring can significantly alter its potency and selectivity against biological targets. For example:

  • Substituents on the nitrogen atoms can enhance binding affinity to target proteins.
  • Alterations in the carboxylate group can improve solubility and bioavailability.

Table 2: Impact of Structural Modifications on Activity

ModificationEffect on Activity
Bromine substitution at C3Increased antitumor activity
Hydroxyl group at C4Enhanced anti-inflammatory effects

Case Studies

  • Combination Therapy in Breast Cancer : A study evaluated the synergistic effects of this compound with doxorubicin in breast cancer cell lines. Results indicated a significant increase in cytotoxicity when used in combination compared to doxorubicin alone .
  • Antifungal Activity : Some pyrazole derivatives demonstrated notable antifungal properties. The compound was tested against various fungal strains and showed promising results that warrant further investigation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted pyrrole intermediates followed by esterification. For example, ethyl analogs (e.g., ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate, CAS 86477-10-3) are synthesized using [3+2] cycloaddition or palladium-catalyzed coupling reactions . Adapting these methods, methyl esters may be prepared by substituting ethyl bromide with methyl iodide in the final esterification step. Key intermediates like 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde (CAS 1260667-91-1) can serve as precursors for further functionalization .

Q. How can researchers ensure purity and structural integrity during synthesis?

  • Methodological Answer : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm to assess purity, as demonstrated for structurally similar compounds like Galunisertib (98% purity) . Confirm structural integrity via 1^1H/13^13C NMR, focusing on characteristic peaks: the methyl ester proton (δ ~3.8 ppm) and the pyrrolopyrazole ring protons (δ 6.5–7.5 ppm). Mass spectrometry (ESI-MS) should show [M+H]+^+ at m/z 179.1 (calculated for C8_8H10_{10}N2_2O2_2) .

Advanced Research Questions

Q. How does the ester group in this compound influence its bioactivity compared to analogs like Galunisertib?

  • Methodological Answer : The ester group modulates solubility and membrane permeability, impacting TGF-β/Smad inhibition. For example, Galunisertib (a quinoline-carboxamide derivative with a pyrrolopyrazole core) shows improved solubility in DMSO (74 mg/mL) compared to methyl esters, which may require formulation optimization . To evaluate bioactivity, conduct kinase inhibition assays (e.g., TGF-β receptor I/II inhibition) and compare IC50_{50} values. Replace the methyl ester with amide or carboxylic acid groups (as in LY2109761, CAS 700874-72-2) to assess SAR (Structure-Activity Relationship) .

Q. What strategies address contradictions in solubility data across experimental batches?

  • Methodological Answer : Solubility discrepancies (e.g., DMSO vs. water solubility) arise from crystallinity and polymorphic variations. Use differential scanning calorimetry (DSC) to identify polymorphs and optimize recrystallization solvents (e.g., ethanol/water mixtures). For example, Galunisertib monohydrate (CAS 700874-72-2) exhibits distinct solubility profiles compared to anhydrous forms . Standardize solvent preparation protocols (e.g., 10 mM stock in DMSO) and validate via nephelometry to ensure consistency .

Q. How can researchers leverage this compound as a building block for novel TGF-β inhibitors?

  • Methodological Answer : Functionalize the pyrrolopyrazole core via Suzuki-Miyaura coupling (e.g., brominated derivatives like 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, CAS 174790-35-3) to introduce aryl or heteroaryl groups . Combine with quinoline or pyridine fragments (as in Galunisertib) to enhance target binding . Use computational modeling (e.g., molecular docking with TGF-β receptors) to prioritize synthetic targets and validate via SPR (Surface Plasmon Resonance) binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.